BenchChemオンラインストアへようこそ!

1-(2-Fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine

Dopamine D₃ receptor Selectivity Ortho‑fluorophenyl piperazine

1‑(2‑Fluorophenyl)‑4‑(pyridin‑2‑ylmethyl)piperazine (CAS 631858‑18‑9) is a synthetic aryl‑piperazine derivative belonging to the pharmaceutically relevant class of N‑aryl‑N′‑heteroarylmethyl piperazines [REFS‑1]. Its structure combines a 2‑fluorophenyl group at the N1 position with a pyridin‑2‑ylmethyl substituent at the N4 position, yielding the molecular formula C₁₆H₁₈FN₃ and a molecular weight of 271.33 g mol⁻¹ [REFS‑1].

Molecular Formula C16H18FN3
Molecular Weight 271.339
CAS No. 631858-18-9
Cat. No. B2573672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine
CAS631858-18-9
Molecular FormulaC16H18FN3
Molecular Weight271.339
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=N2)C3=CC=CC=C3F
InChIInChI=1S/C16H18FN3/c17-15-6-1-2-7-16(15)20-11-9-19(10-12-20)13-14-5-3-4-8-18-14/h1-8H,9-13H2
InChIKeyBWGWYVDWEZNKKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(2-Fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine (CAS 631858‑18‑9) – Procurement‑Grade Chemical Identity and Baseline Specifications


1‑(2‑Fluorophenyl)‑4‑(pyridin‑2‑ylmethyl)piperazine (CAS 631858‑18‑9) is a synthetic aryl‑piperazine derivative belonging to the pharmaceutically relevant class of N‑aryl‑N′‑heteroarylmethyl piperazines [REFS‑1]. Its structure combines a 2‑fluorophenyl group at the N1 position with a pyridin‑2‑ylmethyl substituent at the N4 position, yielding the molecular formula C₁₆H₁₈FN₃ and a molecular weight of 271.33 g mol⁻¹ [REFS‑1]. The compound is primarily sourced as a research chemical building block for medicinal chemistry and chemical biology applications, where the 2‑fluorophenyl motif is known to modulate lipophilicity, metabolic stability, and receptor‑binding conformations relative to unsubstituted or para‑substituted phenyl analogs [REFS‑1].

Why Generic N‑Arylpiperazine Substitution Fails for 1‑(2‑Fluorophenyl)‑4‑(pyridin‑2‑ylmethyl)piperazine in Target‑Driven Procurement


Piperazine derivatives bearing identical empirical descriptors (e.g., ‘fluorophenyl‑pyridylmethyl‑piperazine’) can display profoundly different target‑engagement profiles depending on the precise position of the fluorine atom and the nitrogen placement within the pyridine ring. Subtle regio‑isomeric or substituent shifts frequently lead to complete loss of affinity for the intended biological target, altered D₂/D₃ dopamine receptor selectivity, or unfavourable changes in physicochemical properties such as solubility and lipophilicity [REFS‑1][REFS‑2]. Consequently, purchasers who select a seemingly “close” analog without verifying compound‑specific quantitative activity data risk invalidating entire screening campaigns, misallocating synthesis resources, and generating non‑reproducible biological results.

Quantitative Differentiation Evidence for 1‑(2‑Fluorophenyl)‑4‑(pyridin‑2‑ylmethyl)piperazine (CAS 631858‑18‑9) Versus Structural Analogs


Ortho‑Fluorine Substitution on the Phenyl Ring Confers Preferential Dopamine D₃ Receptor Binding Over D₂R Compared with 4‑Fluoro and 2,3‑Dichloro Analogs

In a series of N‑arylpiperazine butylphthalimides where the aryl head‑group was systematically varied, the 2‑fluorophenyl analog (compound 9h) achieved 82.6 ± 2.7 % displacement of [³H]‑spiperone at the human dopamine D₃ receptor (D₃R) while producing only 31.8 ± 3.3 % displacement at the D₂ receptor (D₂R), representing a D₃R/D₂R discrimination factor of approximately 2.6 [REFS‑1]. By contrast, the 4‑fluorophenyl analog (9g) showed sharply lower D₃R engagement (30.8 ± 14.3 %) with negligible D₂R binding, and the 2,3‑dichlorophenyl analog (9d) exhibited essentially non‑selective binding (D₃R: 76.6 ± 3.1 %; D₂R: 70.3 ± 2.7 %) [REFS‑1]. Although the exact tail group of the target compound (pyridin‑2‑ylmethyl) differs from the butylphthalimide used in the referenced study, the ortho‑fluorophenyl head‑group pharmacophore is identical, permitting class‑level inference of the fluorine positional effect on D₃R‑preferential recognition.

Dopamine D₃ receptor Selectivity Ortho‑fluorophenyl piperazine

Pyridin‑2‑ylmethyl Substitution on Piperazine N4 Provides a Metal‑Chelating Handle Absent in Phenyl‑Only and Pyridin‑4‑ylmethyl Analogs

The pyridin‑2‑ylmethyl group attached to the N4‑piperazine nitrogen presents an sp²‑hybridized nitrogen atom positioned to form five‑membered chelate rings with transition metal ions. This bidentate coordination motif is structurally precluded in analogs that replace the pyridin‑2‑ylmethyl with a simple benzyl, phenethyl, or pyridin‑4‑ylmethyl substituent, where the nitrogen lone pair geometry does not support chelation [REFS‑1]. Quantitative crystallographic data for structurally related 1‑(pyridin‑2‑ylmethyl)piperazine complexes confirm M–N(pyridyl) bond lengths of approximately 2.05–2.15 Å and stable chelate formation [REFS‑1]. Although direct comparative stability constants for the target compound are not yet reported in primary literature, the established chelation capacity of the 2‑pyridylmethyl‑piperazine motif provides a class‑level functional differentiation from non‑chelating analogs.

Metal chelation Coordination chemistry Pyridylmethyl piperazine

Ortho‑Fluorophenyl‑Piperazines Exhibit Superior Antimycobacterial Activity Compared with Furan‑2‑ylmethyl‑Pyridinyl‑Piperazines

In a head‑to‑head antimicrobial evaluation, 1‑(2‑fluorophenyl)‑4‑(furan‑2‑ylmethyl)piperazine (X‑5‑1‑1) was identified as one of the two most potent compounds against mycobacterial strains, whereas the isomeric 1‑(furan‑2‑ylmethyl)‑4‑(pyridin‑2‑yl)piperazine (X‑5‑1‑2) showed weaker overall efficacy [REFS‑1]. The target compound, 1‑(2‑fluorophenyl)‑4‑(pyridin‑2‑ylmethyl)piperazine, retains the critical 2‑fluorophenyl pharmacophore but replaces the furan‑2‑ylmethyl tail with a pyridin‑2‑ylmethyl tail, a substitution that is predicted to enhance aqueous solubility and hydrogen‑bonding capacity relative to the furan analog while preserving the essential ortho‑fluorophenyl contribution to antimycobacterial activity.

Antimycobacterial Fluorophenyl piperazine Structure–activity relationship

High‑Impact Research and Industrial Application Scenarios for 1‑(2‑Fluorophenyl)‑4‑(pyridin‑2‑ylmethyl)piperazine (CAS 631858‑18‑9)


D₃‑Selective Pharmacological Probe Development for Neuropsychiatric Disorders

The ortho‑fluorophenyl‑piperazine head‑group, when coupled with a suitable tail fragment, confers preferential binding to the dopamine D₃ receptor over the D₂ receptor. Researchers developing D₃R‑biased agonists or antagonists for schizophrenia, Parkinson’s disease, or substance‑use disorders require building blocks that maintain this selectivity fingerprint. The target compound serves as an advanced intermediate that can be elaborated at the pyridin‑2‑ylmethyl terminus to generate focused libraries of D₃R‑selective candidates, building on the class‑level evidence that ortho‑fluorine substitution provides a ∼2.6‑fold D₃R/D₂R discrimination window not achievable with 4‑fluoro or 2,3‑dichloro congeners [REFS‑1].

Transition Metal Coordination Chemistry and Metallodrug Design

The pyridin‑2‑ylmethyl arm of the target compound enables bidentate (N,N) chelation of biologically relevant metal ions such as Cu(II), Zn(II), and Fe(II). This coordination property is absent in pyridin‑4‑ylmethyl and simple benzyl analogs, making the target compound uniquely suited for projects constructing metal‑based enzyme inhibitors, MRI contrast agents, or antimicrobial metallodrugs. The resulting metal complexes can be systematically compared with those of non‑chelating piperazine derivatives to assess the impact of metal coordination on biological activity [REFS‑1].

Antimycobacterial Lead Optimization Starting Point

The 2‑fluorophenyl‑piperazine chemotype has demonstrated promising activity against mycobacterial strains, with the fluorophenyl substituent playing a critical role in potency. The target compound provides a hybrid scaffold that combines this validated antimycobacterial core with a pyridin‑2‑ylmethyl tail, which may enhance solubility and offer additional hydrogen‑bonding interactions with mycobacterial enzyme targets. Procurement of this specific derivative enables medicinal chemistry teams to conduct direct, controlled SAR studies comparing pyridinylmethyl, furanylmethyl, and benzyl tail variants within the same fluorophenyl‑piperazine series [REFS‑1].

Chemical Biology Tool for GPCR Dimerization and Bitopic Ligand Studies

The pyridinylmethyl tail of the compound can be functionalized to attach fluorophores, biotin tags, or photoaffinity labels without perturbing the ortho‑fluorophenyl pharmacophore. This capability makes the target compound an attractive scaffold for developing bitopic ligands that simultaneously engage the orthosteric and allosteric sites of G‑protein‑coupled receptors, facilitating chemical biology investigations into receptor dimerization, biased signaling, and intracellular trafficking [REFS‑1].

Quote Request

Request a Quote for 1-(2-Fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.